N-(4-amino-2-bromophenyl)acetamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

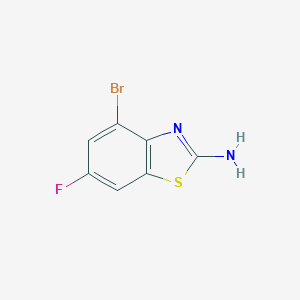

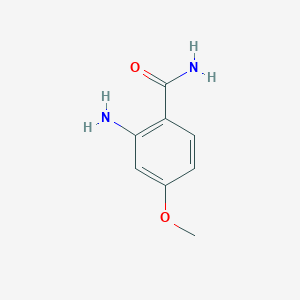

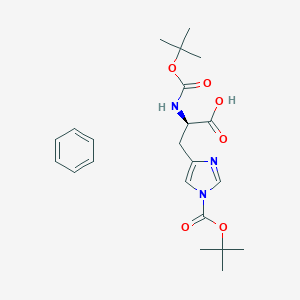

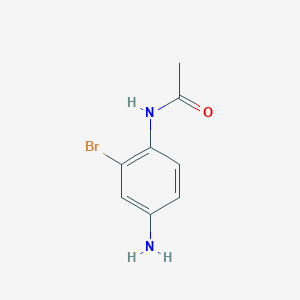

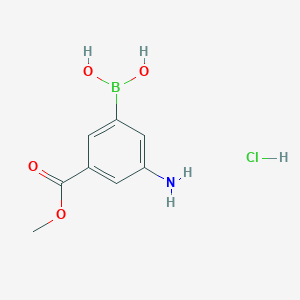

“N-(4-amino-2-bromophenyl)acetamide” is a chemical compound with the molecular formula C8H9BrN2O . It has a molecular weight of 229.07 g/mol . The IUPAC name for this compound is N-(4-amino-2-bromophenyl)acetamide .

Molecular Structure Analysis

The molecular structure of “N-(4-amino-2-bromophenyl)acetamide” can be represented by the InChI string: InChI=1S/C8H9BrN2O/c1-5(12)11-8-3-2-6(10)4-7(8)9/h2-4H,10H2,1H3,(H,11,12) . The compound also has a Canonical SMILES representation: CC(=O)NC1=C(C=C(C=C1)N)Br .Physical And Chemical Properties Analysis

“N-(4-amino-2-bromophenyl)acetamide” has several computed properties. It has a Hydrogen Bond Donor Count of 2 and a Hydrogen Bond Acceptor Count of 2 . The compound has a Rotatable Bond Count of 1 . The Exact Mass and Monoisotopic Mass of the compound are both 227.98983 g/mol . The Topological Polar Surface Area is 55.1 Ų . The compound has a Heavy Atom Count of 12 .Scientific Research Applications

Antimicrobial and Antiproliferative Agents

N-(4-amino-2-bromophenyl)acetamide: derivatives have been synthesized and studied for their potential as antimicrobial and antiproliferative agents . These compounds have shown promising activity against bacterial and fungal species, as well as cancer cell lines like the human breast adenocarcinoma MCF7. The derivatives’ molecular structures were confirmed through spectroanalytical data, and their biological activities were evaluated in vitro.

Molecular Modelling

The same derivatives have also been used in molecular modelling studies to understand their binding modes with various receptors . This is crucial for rational drug design, as it helps in predicting the efficacy and potential side effects of new drugs.

Pharmacological Research

In pharmacology, N-(4-amino-2-bromophenyl)acetamide is a valuable scaffold for developing new therapeutic agents. Its derivatives have been explored for various pharmacological activities, including anticancer properties . The research has focused on synthesizing new compounds and evaluating their efficacy compared to standard drugs.

Material Science

In material science, this compound could potentially be used in the synthesis of new materials with specific optical or electronic properties. While direct applications in material science are not extensively documented, the compound’s structural features could be valuable in designing novel materials .

Analytical Chemistry

In analytical chemistry, N-(4-amino-2-bromophenyl)acetamide and its derivatives can be used as standards or reagents in various chemical analyses. Their well-defined structures and properties make them suitable for use in calibrating instruments or as part of chemical assays .

Biotechnology Research

In biotechnology, there is potential for using N-(4-amino-2-bromophenyl)acetamide in proteomics research. It could be involved in the study of protein interactions and functions, as well as in the development of new biochemical assays .

Mechanism of Action

Target of Action

N-(4-amino-2-bromophenyl)acetamide is a complex compound with a molecular formula of C8H9BrN2O The primary targets of this compound are not explicitly mentioned in the available literature

Mode of Action

More detailed studies are needed to elucidate the exact mode of action .

Pharmacokinetics

The ADME (Absorption, Distribution, Metabolism, and Excretion) properties of N-(4-amino-2-bromophenyl)acetamide are not well-studied. These properties are crucial for understanding the bioavailability of the compound. Future pharmacokinetic studies should focus on these aspects to provide a comprehensive understanding of the compound’s behavior in the body .

Action Environment

The influence of environmental factors on the action, efficacy, and stability of N-(4-amino-2-bromophenyl)acetamide is not well-understood. Factors such as temperature, pH, and the presence of other compounds can potentially affect the action of this compound. Future studies should consider these factors to provide a more comprehensive understanding of the compound’s behavior .

properties

IUPAC Name |

N-(4-amino-2-bromophenyl)acetamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H9BrN2O/c1-5(12)11-8-3-2-6(10)4-7(8)9/h2-4H,10H2,1H3,(H,11,12) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JHBHGPWXILVPII-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)NC1=C(C=C(C=C1)N)Br |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H9BrN2O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

229.07 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(4-amino-2-bromophenyl)acetamide | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-[1,1'-Biphenyl]-2-ylpiperidine](/img/structure/B112556.png)